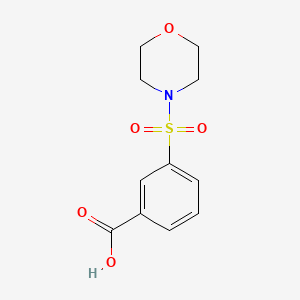

3-(Morpholine-4-sulfonyl)benzoic acid

Descripción

Contextualization within Sulfonamide and Benzoic Acid Chemistry

The structure of 3-(Morpholine-4-sulfonyl)benzoic acid is a hybrid of two well-established chemical classes: sulfonamides and benzoic acids.

Sulfonamides , characterized by the -SO₂NR₂ functional group, are a cornerstone of medicinal chemistry. This group is known for its ability to mimic the p-aminobenzoic acid (PABA) structure, leading to the development of the first generation of antibacterial sulfa drugs. uef.fi Beyond their antimicrobial properties, sulfonamides are found in a wide array of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of a molecule to its biological target.

Benzoic acid and its derivatives are also prevalent in pharmaceutical and chemical research. The carboxylic acid group is ionizable at physiological pH, which can enhance the aqueous solubility of a compound and allow for ionic interactions with biological macromolecules. uni.lu Benzoic acid derivatives have been explored for a range of biological activities, including antimicrobial and anti-inflammatory effects. rasayanjournal.co.innih.gov The combination of the acidic carboxyl group and the sulfonamide moiety in one molecule creates a scaffold with distinct electronic and steric properties that can be exploited in drug design.

Significance of the Morpholine (B109124) Moiety as a Privileged Pharmacophore in Drug Discovery

The morpholine ring, a six-membered heterocycle containing both an ether and an amine group, is considered a "privileged pharmacophore" in medicinal chemistry. This designation is given to molecular scaffolds that are able to bind to multiple biological targets with high affinity, making them versatile building blocks in drug discovery.

The inclusion of a morpholine moiety in a drug candidate can confer several advantageous properties:

Improved Physicochemical Properties: The morpholine ring can increase the polarity and aqueous solubility of a molecule, which is often beneficial for its pharmacokinetic profile.

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can lead to a longer duration of action for a drug.

Favorable Biological Interactions: The oxygen and nitrogen atoms of the morpholine ring can participate in hydrogen bonding with biological targets, enhancing binding affinity and potency.

Numerous approved drugs across various therapeutic areas contain a morpholine ring, underscoring its importance in successful drug design.

Overview of Research Trajectories for this compound

Direct and extensive research specifically focused on this compound is limited in publicly available academic literature. Much of the research in this area has concentrated on its structural isomer, 4-(Morpholine-4-sulfonyl)benzoic acid, and other related sulfonamide derivatives.

However, the existing information allows for an outline of potential research directions for the 3-substituted isomer:

Synthesis and Characterization: The primary research trajectory involves the synthesis of this compound and its derivatives. This typically involves the reaction of a 3-sulfonyl chloride benzoic acid derivative with morpholine.

Enzyme Inhibition Studies: Given the prevalence of sulfonamides as enzyme inhibitors, a logical research path is the investigation of this compound and its derivatives as inhibitors of various enzymes. For instance, related sulfonamide-bearing benzoic acid derivatives have been explored as inhibitors of carbonic anhydrases and other enzymes implicated in disease.

Antimicrobial and Anticancer Screening: The sulfonamide and benzoic acid moieties are both associated with antimicrobial and anticancer activities. Therefore, screening this compound and its analogs for these properties is a rational line of inquiry. While specific studies on the 3-isomer are scarce, research on related compounds suggests this potential. ascentagepharma.com

Structure-Activity Relationship (SAR) Studies: A crucial aspect of medicinal chemistry research is the systematic modification of a lead compound to understand how different structural features influence its biological activity. For this compound, this would involve synthesizing a library of derivatives with variations in the substituents on the benzene (B151609) ring or modifications to the morpholine moiety to establish a clear SAR.

While detailed research findings for this compound are not yet abundant, its structural features suggest it is a compound of interest for further investigation in medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 299181-75-2 |

| Molecular Formula | C₁₁H₁₃NO₅S |

| Molecular Weight | 271.29 g/mol |

| Appearance | Solid |

This data is compiled from publicly available chemical supplier and database information.

Table 2: Research Areas for Structurally Related Compounds

| Compound Class | Research Focus | Potential Application |

| Benzoic Acid Derivatives | Antimicrobial Activity, Anti-inflammatory Activity, Anti-sickling Properties | Infectious Diseases, Inflammatory Disorders, Sickle Cell Disease |

| Sulfonamide Derivatives | Enzyme Inhibition (e.g., Carbonic Anhydrase), Antibacterial Activity, Anticancer Activity | Glaucoma, Bacterial Infections, Cancer |

| Morpholine-containing Compounds | Broad-spectrum Pharmacological Activity | Various Therapeutic Areas |

This table summarizes general research trends for the constituent chemical classes of the target compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-11(14)9-2-1-3-10(8-9)18(15,16)12-4-6-17-7-5-12/h1-3,8H,4-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGWBPDKDLWHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292784 | |

| Record name | 3-(Morpholine-4-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299181-75-2 | |

| Record name | 3-(Morpholine-4-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholine-4-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Morpholine 4 Sulfonyl Benzoic Acid

Established Synthetic Routes to 3-(Morpholine-4-sulfonyl)benzoic Acid

The primary and most direct method for the synthesis of this compound involves the reaction between a derivative of 3-sulfobenzoic acid and morpholine (B109124). This approach is efficient and relies on well-understood principles of sulfonamide formation.

The formation of this compound is typically achieved through a nucleophilic acyl substitution reaction. The key reaction involves the treatment of 3-(chlorosulfonyl)benzoic acid with morpholine prepchem.comnih.gov. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This results in the displacement of the chloride leaving group and the formation of the stable sulfonamide bond.

The reaction is generally carried out in a suitable organic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM) prepchem.comchemspider.com. To neutralize the hydrochloric acid byproduct that is formed during the reaction, a non-nucleophilic base is typically added. Common bases used for this purpose include triethylamine or diisopropylethylamine prepchem.comchemspider.com. The reaction is often performed at room temperature and stirred for several hours to ensure completion prepchem.com. Following the reaction, an aqueous workup is performed to remove the base and its salt, and the product can be isolated by acidification, which causes the carboxylic acid to precipitate out of the aqueous solution prepchem.com.

Table 1: Typical Reaction Conditions for the Synthesis of Morpholine-4-sulfonyl Benzoic Acids

| Parameter | Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Diisopropylethylamine |

| Temperature | Room Temperature |

| Reaction Time | 18 hours |

| Workup | Aqueous wash followed by acidification |

This interactive table summarizes the common conditions for the synthesis of morpholine-4-sulfonyl benzoic acid derivatives.

The synthesis of this compound relies on two critical precursor compounds:

3-(Chlorosulfonyl)benzoic acid : This is the electrophilic partner in the key bond-forming reaction. The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that readily undergoes nucleophilic attack by amines to form sulfonamides . The presence of the carboxylic acid group at the meta-position of the benzene (B151609) ring is a defining feature of the final product. This precursor is typically prepared by the chlorosulfonation of benzoic acid .

Morpholine : This cyclic secondary amine serves as the nucleophile. The nitrogen atom in the morpholine ring possesses a lone pair of electrons that initiates the attack on the sulfonyl chloride chemspider.comchemsociety.org.ng. The morpholine moiety is a common structural feature in many biologically active molecules and can influence the physicochemical properties, such as solubility and polarity, of the final compound.

Synthesis of Derivatives and Analogs of this compound

The structural framework of this compound offers multiple points for modification, allowing for the synthesis of a diverse library of derivatives and analogs. These modifications can be broadly categorized into functionalization at the benzoic acid moiety, substitutions on the morpholine ring, and alterations of the sulfonyl linkage.

The benzoic acid portion of the molecule provides two main sites for functionalization: the carboxylic acid group and the aromatic ring.

The carboxylic acid group is a versatile handle for a variety of chemical transformations. Standard coupling reactions can be employed to form amides and esters. For instance, the carboxylic acid can be activated with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation with a wide range of primary and secondary amines nih.gov. Similarly, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents rug.nliajpr.comiiste.org.

The aromatic ring can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. The synthesis of analogs with substituents on the benzene ring typically starts from an appropriately substituted benzoic acid precursor which is then subjected to chlorosulfonation and subsequent reaction with morpholine. This approach has been used to synthesize derivatives such as 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid and 4-fluoro-3-(morpholine-4-sulfonyl)benzoic acid.

Introducing substituents on the morpholine ring can significantly impact the steric bulk and conformational flexibility of the molecule. While direct substitution on the pre-formed this compound is challenging, the synthesis of such analogs can be achieved by using a substituted morpholine derivative as the nucleophile in the initial sulfonamide formation step nih.govnih.gov. A variety of substituted morpholines are commercially available or can be synthesized through established multi-step sequences, often starting from corresponding amino alcohols nih.gov. This allows for the incorporation of alkyl, aryl, or other functional groups at various positions on the morpholine ring.

The sulfonamide linkage is a robust and generally stable functional group. Modifications to this linkage are less common but can be envisioned through several synthetic strategies. One potential modification involves the replacement of the morpholine nitrogen with a different heteroatom, although this would fundamentally change the nature of the compound.

A more direct modification involves the synthesis of related structures where the sulfonyl group is part of a larger functional array. For example, the synthesis of sulfamoyl-benzamides involves a similar core structure where a sulfonamide is attached to a benzoic acid, which is then further functionalized as a benzamide (B126) nih.gov. This highlights the possibility of creating more complex structures where the sulfonyl group serves as a key linker.

Novel Synthetic Approaches and Methodological Advancements

Recent progress in organic synthesis has provided innovative tools for constructing and functionalizing complex molecules like this compound. These advancements move beyond traditional methods, offering improved efficiency, selectivity, and access to novel chemical space.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. While no specific MCR for the direct synthesis of this compound is prominently documented, the principles of MCRs are widely applied to create diverse libraries of related benzoic acid derivatives. These reactions are valued for their atom economy, procedural simplicity, and ability to generate structurally diverse molecules from simple precursors.

For instance, MCRs have been employed to synthesize various heterocyclic structures starting from benzoic acid derivatives. One notable example is the synthesis of benzo-fused γ-lactams, which are significant motifs in pharmaceutically active compounds researchgate.net. Another innovative approach involves a photocatalytic multicomponent reaction of 2-vinylbenzoic acids, aryldiazonium salts, and a sulfur dioxide surrogate like DABCO·(SO₂)₂, to produce sulfonated compounds under visible light irradiation researchgate.net. Furthermore, sulfonic acid-functionalized ionic liquids have been developed as reusable catalysts for various MCRs, highlighting a green chemistry approach to the synthesis of complex organic molecules scielo.br.

| Reaction Type | Key Benzoic Acid Substrate | Other Reactants | Key Product Feature | Reference |

|---|---|---|---|---|

| Benzo-fused γ-lactam Synthesis | Benzoic Acid | Amides, DMSO | Isoindolinone Core | researchgate.net |

| Photocatalytic Sulfonylation | 2-Vinylbenzoic Acid | Aryldiazonium Tetrafluoroborate, DABCO·(SO₂)₂, Nitrile | Sulfonylated Heterocycle | researchgate.net |

| Pyrrol-2-one Synthesis | Aromatic Aldehydes (related precursors) | Anilines, Pyruvic Acid | Trisubstituted Pyrrol-2-one | scielo.br |

Catalysis is central to modern organic synthesis, enabling transformations that would otherwise be inefficient or impossible. For benzoic acid derivatives, catalyst-mediated reactions are crucial for introducing functional groups and modifying the aromatic core with high precision.

Transition-metal catalysis has been particularly impactful. A significant challenge in the functionalization of benzoic acids is the activation of C–H bonds at specific positions. Copper-mediated reactions, for example, have been developed for the direct ortho-C–H bond sulfonylation of benzoic acid derivatives using sodium sulfinates. This transformation relies on an 8-aminoquinoline directing group to achieve excellent regioselectivity, yielding various aryl sulfones rsc.org. Similarly, rhodium(III)-catalyzed systems can achieve selective ortho-thiolation of benzoic acids, directed by the inherent carboxylate group rsc.org.

Beyond C-H functionalization, catalysts are employed for modifying the benzoic acid structure itself. The ring hydrogenation of benzoic acid to cyclohexanecarboxylic acid can be efficiently performed using charcoal-supported transition metal catalysts like Rh/C or Ru/C in supercritical CO₂. This method is notable for its high efficiency at low temperatures (323 K) and clean product separation mdpi.com.

| Catalyst System | Substrate | Transformation | Selectivity | Reference |

|---|---|---|---|---|

| Copper(II) Acetate / 8-Aminoquinoline | Benzoic Acid Derivative | C-H Sulfonylation | Ortho-selective | rsc.org |

| [RhCp*Cl₂]₂ / AgSbF₆ | Benzoic Acid | C-H Thiolation | Ortho-selective | rsc.org |

| Rhodium on Carbon (Rh/C) | Benzoic Acid | Ring Hydrogenation | Not Applicable | mdpi.com |

| Palladium(II) Acetate / Cu(OAc)₂ | Benzoic Acid Derivative | meta-C-H Olefination | Meta-selective |

Achieving selectivity is a paramount goal in the synthesis of substituted aromatics like this compound. Regioselectivity , the control of substitution position, and chemoselectivity , the selective reaction of one functional group over another, are dictated by the chosen synthetic strategy.

The synthesis of the "3-" or meta-substituted isomer is classically governed by the principles of electrophilic aromatic substitution. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. The direct sulfonation of benzoic acid with fuming sulfuric acid (H₂SO₄ + SO₃) yields 3-sulfobenzoic acid, demonstrating this inherent regioselectivity youtube.comlibretexts.org. This sulfonic acid can then be converted to the corresponding sulfonyl chloride, 3-(chlorosulfonyl)benzoic acid, which serves as the immediate precursor to the target compound sigmaaldrich.comacs.orgnih.gov.

In contrast, modern synthetic methods often utilize directing groups to override this natural electronic preference and achieve substitution at the ortho position. As mentioned previously, copper- and rhodium-catalyzed C-H functionalizations use a coordinating group (either added or the substrate's own carboxylate) to bring the metal catalyst into proximity with an ortho C-H bond, leading to highly regioselective functionalization at that site rsc.orgrsc.org. Another powerful technique is directed ortho-metalation, where treatment of a benzoic acid derivative with a strong base like s-BuLi/TMEDA can lead to deprotonation exclusively at the position ortho to the carboxylate, allowing for subsequent reaction with an electrophile acs.orgorganic-chemistry.org. The choice between classical electrophilic substitution and modern directed C-H activation provides a powerful toolkit for selectively producing different constitutional isomers.

Chemoselectivity is critical in the final step of synthesizing this compound. The reaction between 3-(chlorosulfonyl)benzoic acid and morpholine involves a nucleophilic attack on the highly electrophilic sulfonyl chloride. This functional group is significantly more reactive towards nucleophiles than the carboxylic acid, allowing the sulfonamide bond to be formed selectively without competing reactions such as amide formation at the carboxyl group, especially under mild conditions.

Medicinal Chemistry and Pharmacological Investigations of 3 Morpholine 4 Sulfonyl Benzoic Acid and Its Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For morpholine-containing compounds, these studies help to identify the key structural features required for therapeutic effects and to guide the design of more potent and selective drug candidates.

Impact of Structural Modifications on Potency and Selectivity

Modifying the core structure of 3-(Morpholine-4-sulfonyl)benzoic acid and its derivatives has a direct impact on their potency and selectivity. SAR studies on related compounds have demonstrated that specific substitutions can significantly enhance biological activity. For instance, research on certain morpholine (B109124) derivatives revealed that substituting the associated aromatic ring with a halogen group, such as chlorine, leads to an increase in inhibitory activity against specific cancer cell lines. e3s-conferences.org

The table below illustrates how minor changes to the benzoic acid portion of the molecule create distinct derivatives, each with potentially different biological profiles.

| Compound Name | Molecular Formula | Core Structure | Substitution at Position 4 |

| This compound | C₁₁H₁₃NO₅S | Benzoic acid | Hydrogen (H) |

| 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid | C₁₁H₁₂ClNO₅S | Benzoic acid | Chlorine (Cl) |

| 4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid | C₁₂H₁₅NO₅S | Benzoic acid | Methyl (CH₃) |

Data sourced from PubChem CIDs: 299181-75-2, 767900, 767897 calpaclab.comuni.luuni.lu

These modifications alter the electronic and steric properties of the molecule, influencing how it binds to its biological target. A chloro group, for example, is electron-withdrawing and can change the charge distribution of the aromatic ring, while a methyl group is electron-donating and adds bulk.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Morpholine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com This approach is valuable for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating drug discovery. youtube.comnih.gov

For morpholine derivatives and other heterocyclic compounds, QSAR models are developed by calculating a set of molecular descriptors for each compound. nih.gov These descriptors quantify various physicochemical properties of the molecules.

Commonly Used Molecular Descriptors in QSAR:

Electronic Descriptors: Pertain to the distribution of electrons, such as partial charges and dipole moments.

Hydrophobic Descriptors: Such as LogP, which measures the compound's lipophilicity. youtube.com

3D Descriptors: Define the three-dimensional shape and steric properties of the molecule. youtube.com

Once the descriptors are calculated, statistical methods like multiple linear regression, k-nearest neighbors (KNN), or more advanced machine learning algorithms are used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov The resulting QSAR model is an equation that can be used to predict the activity of new derivatives based solely on their structure. youtube.com These models must be rigorously validated to ensure their predictive power. nih.gov

Biological Targets and Mechanisms of Action

Identifying the biological targets of a compound and its mechanism of action is crucial for understanding its pharmacological effects. Research into derivatives of this compound points towards specific enzyme families as potential targets.

Enzyme Inhibition Profiles

The inhibition of specific enzymes is a common mechanism of action for many therapeutic agents. The morpholine scaffold is present in numerous compounds designed as enzyme inhibitors.

Histone demethylases are enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone proteins. nih.govmedchemexpress.com The aberrant activity of these enzymes is implicated in various diseases, particularly cancer, making them promising therapeutic targets. nih.govnih.gov

While direct studies on this compound as a histone demethylase inhibitor are not prominent, related morpholine derivatives have been investigated for such activity. Specifically, a series of synthesized 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives were evaluated for their cytotoxic activities against several cancer cell lines. researchgate.net The hydrazinyl (-NH-NH₂) group in these molecules is a key structural feature. This research demonstrated that certain compounds in this class exhibited potent cytotoxic effects, suggesting that their mechanism of action could involve the inhibition of critical cellular enzymes like histone demethylases. researchgate.net The development of small-molecule inhibitors targeting these enzymes is an active area of research in the pursuit of new cancer therapies. nih.govnih.gov

Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition

The inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) is a significant area of research for therapeutic intervention in processes such as thrombosis, inflammation, and cancer. While direct inhibitory data for this compound on h-NTPDases is not extensively documented in publicly available literature, studies on closely related analogs provide valuable insights into the potential activity of this structural class.

A study on a series of sulfamoylbenzoic acid derivatives investigated their potential as h-NTPDase inhibitors. Within this study, a morpholine-substituted sulfamoylbenzoic acid, specifically 4-(morpholine-4-sulfonyl)benzoic acid, was evaluated. The research indicated that the presence of the morpholine ring on the sulfonyl group resulted in a lack of significant inhibitory potential against the tested h-NTPDase isoforms (h-NTPDase1, 2, 3, and 8). nih.gov In contrast, other derivatives within the same study, which featured different substitutions on the sulfamoyl nitrogen or modifications to the benzamide (B126) portion, exhibited varied and in some cases, potent inhibitory activity. For instance, an N-cyclopropyl substituted analog showed favorable inhibition of h-NTPDase3. nih.gov This suggests that while the broader scaffold has potential, the nature of the substituent on the sulfonyl group is a critical determinant of h-NTPDase inhibitory activity.

These findings imply that this compound itself may not be a potent inhibitor of h-NTPDases. However, its derivatives, particularly those with modifications to the morpholine ring or the benzoic acid moiety, could potentially exhibit inhibitory activity. Further structure-activity relationship (SAR) studies are necessary to fully elucidate the potential of this chemical scaffold as a source of h-NTPDase inhibitors.

Other Enzyme Systems Under Investigation

The morpholine moiety is a common feature in a variety of enzyme inhibitors, suggesting that this compound and its derivatives could be of interest for targeting other enzyme systems. One such prominent family of enzymes is the phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is implicated in many human cancers.

Numerous PI3K inhibitors that are currently in clinical development incorporate a morpholine group, which is known to form a critical hydrogen bond with the hinge region of the PI3K active site. researchgate.net Research into morpholinopyrimidine-based compounds has led to the development of potent dual PI3K/mTOR inhibitors. nih.gov This highlights the potential of the morpholine scaffold to be incorporated into potent kinase inhibitors. While no direct studies on the PI3K inhibitory activity of this compound have been reported, its structural features warrant its investigation as a potential PI3K inhibitor.

Another enzyme system where morpholine-containing compounds have shown activity is the phosphatidylcholine-specific phospholipase C (PC-PLC) family. nih.govrsc.org Inhibitors of PC-PLC are being explored for their anti-cancer properties. Studies on derivatives of 2-morpholinobenzoic acid have demonstrated their potential as antiproliferative agents through the inhibition of PC-PLC. nih.govrsc.org Although the core scaffold of these inhibitors differs from this compound, it points to the broader applicability of morpholine-containing benzoic acids as enzyme inhibitors.

Receptor Binding Studies

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The following sections explore the potential of this compound and its related compounds to modulate receptor activity.

Cannabinoid Receptor Ligand Interactions by Related Compounds

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are key components of the endocannabinoid system, which is involved in regulating a wide array of physiological processes. The development of ligands for these receptors is an active area of pharmaceutical research.

While there is no direct evidence of this compound binding to cannabinoid receptors, several studies have highlighted the importance of the morpholine moiety in the design of cannabinoid receptor ligands. The morpholine ring is considered a valuable heterocycle in medicinal chemistry due to its ability to improve pharmacokinetic properties. nih.gov More specifically, certain morpholine-containing compounds have been identified as selective agonists for the CB2 receptor. The CB2 receptor is primarily expressed in the immune system, and its activation is associated with anti-inflammatory and analgesic effects without the psychoactive side effects linked to CB1 receptor activation. nih.gov This makes CB2 an attractive therapeutic target. The identification of morpholine-containing structures as CB2 agonists suggests that derivatives of this compound could potentially be designed to interact with this receptor.

Other Receptor Modulations

At present, there is a lack of publicly available research specifically investigating the interaction of this compound or its close derivatives with other receptor systems. The broad utility of the morpholine scaffold in medicinal chemistry suggests that this compound could be screened against a variety of receptor targets to identify potential new biological activities.

Elucidation of Intracellular Biochemical Pathways

The biological effects of a compound are ultimately determined by its influence on intracellular biochemical pathways. Based on the potential enzyme and receptor targets identified for related compounds, several signaling cascades may be modulated.

Should derivatives of this compound be shown to interact with cannabinoid receptors, they would likely influence well-established downstream signaling pathways. Activation of CB1 and CB2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. nih.gov Cannabinoid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, which plays a role in cell proliferation and differentiation. nih.gov

Furthermore, if this class of compounds were to inhibit PI3K, they would directly impact the PI3K/AKT/mTOR pathway. nih.gov This would involve the suppression of the phosphorylation of AKT and downstream targets like mTOR, which are critical for cell growth and survival. nih.gov Inhibition of this pathway is a major strategy in cancer therapy.

The following table summarizes the potential intracellular pathways that could be affected based on the activity of related compounds.

| Potential Target | Potential Downstream Pathway(s) | Implicated Cellular Processes |

| Cannabinoid Receptors (CB1/CB2) | Inhibition of Adenylyl Cyclase, Modulation of MAPK signaling | Neurotransmission, Inflammation, Pain perception |

| PI3-Kinase | Inhibition of AKT/mTOR signaling | Cell growth, Proliferation, Survival |

Molecular Basis of Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with the binding site of a biological target. For this compound, several structural features are likely to be key determinants of its pharmacological properties.

The benzoic acid moiety provides a carboxylic acid group that can participate in hydrogen bonding and ionic interactions with biological targets. iomcworld.comresearchgate.net The aromatic ring can engage in hydrophobic and π-stacking interactions. The positioning of the substituents on the benzoic acid ring is also critical. In the case of this compound, the meta substitution pattern will dictate the spatial orientation of the morpholine-sulfonyl group relative to the carboxylic acid, influencing how the molecule fits into a binding pocket.

The morpholine ring is a polar, heterocyclic moiety that can act as a hydrogen bond acceptor. Its inclusion in drug candidates often improves solubility and other pharmacokinetic properties. nih.gov In the context of enzyme inhibition, such as with PI3-kinases, the morpholine group is known to be a key "hinge-binder," forming a crucial hydrogen bond with the backbone of the enzyme's active site. researchgate.net

The sulfonyl group (-SO2-) is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence influences the electronic properties of the aromatic ring and the acidity of the benzoic acid. In related enzyme inhibitors, the sulfonyl group has been shown to be important for interacting with the active site of the target.

The combination of these structural elements in this compound creates a specific pharmacophore with the potential to interact with a variety of biological targets. Structure-activity relationship studies on related molecules have shown that even minor modifications, such as changing the substitution pattern on the aromatic ring or altering the group attached to the sulfonyl moiety, can have a dramatic impact on biological activity and selectivity. nih.gov

In Vitro Pharmacological Evaluations

The in vitro assessment of compounds related to this compound involves a variety of sophisticated assay systems designed to elucidate their mechanisms of action and therapeutic potential at a cellular level.

Cellular Assay Systems for Activity Assessment

The evaluation of compounds structurally similar to this compound typically employs a range of standardized cellular assays. To determine cytotoxic or anti-proliferative effects, especially in cancer research, the MTT (3-[4,5-dimethylthiazole-2-yl]-2,5 diphenyl tetrazolium bromide) assay is frequently used. nih.gov This assay measures the metabolic activity of cells, which generally correlates with cell viability.

For assessing specific molecular targets, enzyme inhibition assays are crucial. Given that the benzenesulfonamide (B165840) scaffold is a well-known inhibitor of carbonic anhydrases (CAs), assays measuring the inhibition of various CA isoforms, such as CA II and the tumor-associated CA IX, are highly relevant. nih.govrsc.org These assays can help determine the potency and selectivity of the compounds. rsc.orgnih.gov

Furthermore, to understand the impact on cellular protein degradation pathways, which is relevant in both cancer and neurodegenerative diseases, researchers use assays that measure the activity of the ubiquitin-proteasome system and the autophagy-lysosome pathway. mdpi.com These can involve measuring the proteolytic activities of the proteasome or the activity of lysosomal enzymes like cathepsins B and L using specific fluorogenic substrates. mdpi.com For antimicrobial screening, the disk diffusion method and determination of the Minimum Inhibitory Concentration (MIC) are standard procedures to quantify the potency of a compound against various bacterial and fungal strains. nih.govfrontiersin.org

Assessment in Human Cancer Cell Lines by Related Derivatives

Derivatives containing the morpholine and benzenesulfonamide moieties have demonstrated significant anti-cancer activity across a variety of human cancer cell lines. Benzenesulfonamide derivatives, in particular, have been evaluated for their anti-proliferative effects. nih.gov For instance, certain aryl thiazolone–benzenesulfonamides showed potent inhibitory effects against the triple-negative breast cancer cell line MDA-MB-231 and the breast cancer cell line MCF-7, with IC50 values in the low micromolar range. rsc.org Another study highlighted a benzenesulfonamide derivative, BA-3b, which exhibited potent activity against seven different cancer cell lines with IC50 values ranging from 0.007 to 0.036 μM. nih.gov

Morpholine-acetamide derivatives have also been identified as promising anti-tumor candidates. nih.gov Compounds 1h and 1i from one study showed significant inhibition of the ovarian cancer cell line ID8, with IC50 values of 9.40 µM and 11.2 µM, respectively. nih.gov Similarly, benzenesulfonamide-bearing imidazole (B134444) derivatives were found to be most active against the MDA-MB-231 cell line, with the most cytotoxic compound showing an EC50 of 20.5 ± 3.6 µM. mdpi.com

The mechanism often involves the inhibition of key enzymes like carbonic anhydrase IX, which is overexpressed in many solid tumors and contributes to the survival of cancer cells in hypoxic conditions. rsc.orgnih.gov Some derivatives have also been shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov

Table 1: In Vitro Anticancer Activity of Related Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Activity (e.g., IC50) | Reference |

|---|---|---|---|

| Benzenesulfonamide Derivatives | Various (7 lines) | IC50: 0.007 - 0.036 μM | nih.gov |

| Aryl Thiazolone–Benzenesulfonamides | MDA-MB-231, MCF-7 | IC50: 1.52 - 6.31 μM | rsc.org |

| Morpholine-Acetamide Derivatives | ID8 (Ovarian) | IC50: 9.40 μM (for compound 1h) | nih.gov |

| Benzenesulfonamide-Imidazole Derivatives | MDA-MB-231 (Triple-Negative Breast) | EC50: 20.5 ± 3.6 µM (most active) | mdpi.com |

| Benzenesulfonamides with Triazine Linkers | MDA-MB-468 (Breast), CCRF-CM (Leukemia) | IC50: 1.48 - 9.83 µM (hypoxic conditions) | nih.gov |

Antimicrobial Activity Studies of Morpholine and Benzoic Acid Derivatives

The morpholine, benzenesulfonamide, and benzoic acid scaffolds are all known to be key components in various antimicrobial agents. Benzoic acid itself is used as a preservative due to its antibacterial and antifungal properties. eaht.org Its derivatives have been shown to be effective against skin infections like athlete's foot. eaht.org

Benzenesulfonamides have a long history as antibacterial agents. researchgate.net Modern derivatives continue to be explored for their efficacy against a range of pathogens. For example, certain novel benzenesulfonamides bearing a carboxamide functionality were potent against E. coli, S. aureus, P. aeruginosa, S. typhi, and the fungi C. albicans and A. niger. frontiersin.org Another study found that N-pyridin-3-yl-benzenesulfonamide possessed significant activity against Staphylococcus aureus (a Gram-positive bacterium) and Salmonella typhi and Eschericha coli (Gram-negative bacteria). researchgate.net Some 1,2-benzisothiazoles with a benzenesulfonamide moiety showed good antibacterial activity against Gram-positive bacteria. nih.gov

The morpholine ring is also a component of several commercial antimicrobial drugs. researchgate.net The combination of these moieties, as seen in this compound, suggests a strong potential for antimicrobial activity.

Table 2: In Vitro Antimicrobial Activity of Related Derivatives

| Compound Class | Microorganism(s) | Observed Activity | Reference |

|---|---|---|---|

| Benzoic Acid | Bacteria and Fungi | Used as a preservative | eaht.org |

| Benzenesulfonamide-Carboxamides | E. coli, S. aureus, P. aeruginosa, S. typhi | MIC values ranging from 6.45 to 6.72 mg/mL | frontiersin.org |

| N-pyridin-3-yl-benzenesulfonamide | S. aureus, S. typhi, E. coli | Good activity at 100-150 mg/ml | researchgate.net |

| Aryl Thiazolone–Benzenesulfonamides | S. aureus | Significant inhibition (80.69%) at 50 μg/mL | rsc.org |

| 1,2-Benzisothiazole-Benzenesulfonamides | Gram-positive bacteria (B. subtilis, S. aureus) | Good antibacterial activity | nih.gov |

Other Disease-Relevant In Vitro Models for Related Compounds

Beyond cancer and microbial infections, derivatives related to this compound have been investigated in various other disease models.

Carbonic Anhydrase Inhibition: As previously mentioned, benzenesulfonamides are potent inhibitors of carbonic anhydrase (CA). rsc.org Morpholine-based thiazoles have also been developed as specific inhibitors of CA isoform II, which could be a therapeutic strategy for conditions like glaucoma. nih.gov The inhibitory activity is often competitive, with the inhibitor binding to the active site of the enzyme. nih.gov

VLA-4 Antagonism: A series of benzoic acid derivatives were synthesized and evaluated as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes. One derivative demonstrated potent activity with an IC50 value of 0.51 nM, suggesting potential for treating inflammatory diseases. nih.gov

Proteostasis Modulation: Benzoic acid derivatives isolated from the fungus Bjerkandera adusta were shown to promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways in human fibroblasts. mdpi.com Specifically, 3-chloro-4-methoxybenzoic acid strongly activated cathepsins B and L, key lysosomal enzymes. mdpi.com Modulating these pathways is a potential strategy for anti-aging interventions.

Sirtuin Inhibition: Certain substituted benzoic acid derivatives have been evaluated as inhibitors of sirtuins (SIRTs), a class of enzymes involved in aging and cancer. 4-tert-butylbenzoic acid was identified as a weak but selective SIRT1 inhibitor. nih.gov

Preclinical In Vivo Investigations

While in vitro studies provide crucial cellular data, preclinical in vivo models are essential to understand the pharmacological effects of a compound in a whole organism.

Evaluation in Animal Disease Models for Related Compounds

Several in vivo studies on related derivatives have shown promising results. A series of benzoic acid derivatives developed as VLA-4 antagonists were tested in a rat pleurisy model, where oral administration of one compound at 10 mg/kg showed significant efficacy. nih.gov In another study, new benzenesulfonamide derivatives were evaluated for their anti-inflammatory activity in a carrageenan-induced rat-paw edema model, with some compounds showing potent inhibition of edema. frontiersin.org

In the context of cancer, a synthetic para-aminobenzoic acid derivative, DAB-1, was shown to have no obvious toxicity in murine models. mdpi.com Furthermore, a related derivative, DAB-2-28, demonstrated superior inhibition of tumor development in models of murine bladder cancer. mdpi.com These studies underscore the potential for benzoic acid and sulfonamide derivatives to be developed into systemically active therapeutic agents. The morpholine ring is also recognized for its ability to confer desirable pharmacokinetic properties to drug candidates, which is a significant advantage for in vivo applications. nih.govsci-hub.se

Pharmacodynamic Endpoints in In Vivo Studies

The in vivo evaluation of FXIa inhibitors derived from benzoic acid scaffolds involves a range of pharmacodynamic endpoints to characterize their anticoagulant effect and mechanism of action. These studies are crucial to bridge the gap between in vitro potency and in vivo efficacy. A key example is Asundexian (BAY 2433334), an oral, reversible, and potent small-molecule inhibitor of FXIa.

Pharmacodynamic assessments for Asundexian and similar compounds typically include:

Activated Partial Thromboplastin Time (aPTT): This is a key coagulation assay used to assess the integrity of the intrinsic and common pathways of coagulation. FXIa inhibitors are expected to prolong aPTT in a dose-dependent manner. For Asundexian, a clear concentration-dependent prolongation of aPTT has been demonstrated in human and rabbit plasma. nih.govnih.govnih.gov At the half-maximal effective concentration (EC50) for antithrombotic efficacy in a rabbit model, Asundexian prolonged aPTT by approximately 1.4-fold. nih.gov

Factor XIa Activity: Direct measurement of FXIa activity in plasma samples from treated animals provides a direct assessment of target engagement. Asundexian has been shown to cause a dose-dependent inhibition of FXIa activity in vivo. nih.govnih.gov

Thrombin Generation: The thrombin generation assay (TGA) measures the total amount of thrombin generated over time after the initiation of coagulation. Inhibition of FXIa is expected to reduce thrombin generation, particularly when triggered by the contact activation pathway. nih.govnih.govresearchgate.net Asundexian has demonstrated a reduction in thrombin generation in human plasma. nih.govnih.gov

Bleeding Time: A critical safety endpoint for any anticoagulant is its effect on bleeding. In various preclinical models, including ear, gum, and liver injury models in rabbits, Asundexian, either alone or in combination with antiplatelet agents, did not significantly increase bleeding times or blood loss compared to controls. nih.govnih.govresearchgate.net This favorable bleeding profile is a key characteristic attributed to targeting FXIa.

Another class of related compounds includes triazole-based benzoic acid derivatives. One such representative compound, (S)-10h, demonstrated potent in vitro anticoagulant activity by prolonging aPTT (EC1.5X value of 0.55 μM) without affecting the prothrombin time (PT) up to 100 μM, indicating a specific effect on the intrinsic pathway. nih.gov

Interactive Data Table: Pharmacodynamic Endpoints of Benzoic Acid Derivative FXIa Inhibitors in In Vivo/In Vitro Studies

| Compound Class | Specific Compound | Endpoint | Model | Key Findings | Citations |

| Pyridineacetamide derivative | Asundexian (BAY 2433334) | aPTT Prolongation | Rabbit Plasma | Dose-dependent prolongation; ~1.4-fold increase at EC50 for efficacy. | nih.gov |

| Pyridineacetamide derivative | Asundexian (BAY 2433334) | FXIa Inhibition | Rabbit Plasma | Dose-dependent inhibition of FXIa activity. | nih.govnih.gov |

| Pyridineacetamide derivative | Asundexian (BAY 2433334) | Thrombin Generation | Human Plasma | Reduction in thrombin generation. | nih.govnih.gov |

| Pyridineacetamide derivative | Asundexian (BAY 2433334) | Bleeding Time | Rabbit (ear, gum, liver injury) | No significant increase in bleeding time alone or with antiplatelets. | nih.govnih.govresearchgate.net |

| Triazole-based benzoic acid | (S)-10h | aPTT Prolongation | In Vitro (Human Plasma) | EC1.5X of 0.55 μM. | nih.gov |

| Triazole-based benzoic acid | (S)-10h | PT | In Vitro (Human Plasma) | No effect up to 100 μM. | nih.gov |

Assessment of Efficacy in Therapeutic Contexts

The therapeutic efficacy of benzoic acid-derived FXIa inhibitors is primarily assessed in preclinical models of thrombosis, which are designed to mimic venous and arterial thromboembolic events in humans.

Preclinical Efficacy of Asundexian:

Asundexian has been extensively evaluated in various rabbit thrombosis models:

Ferric Chloride (FeCl₂)-Induced Thrombosis Model: In both arterial and venous FeCl₂-injury models in rabbits, orally or intravenously administered Asundexian demonstrated a dose-dependent reduction in thrombus weight compared to the control group. nih.govnih.gov Notably, its antithrombotic effect was also observed when administered on top of dual antiplatelet therapy (aspirin and ticagrelor) in the arterial model. nih.govnih.gov

Arterio-Venous (AV) Shunt Model: In a rabbit AV shunt model, Asundexian effectively reduced thrombus weight. This effect was seen both in a preventive setting (when given before thrombus formation) and in an intervention setting (when administered during thrombus formation). nih.govnih.gov

Clinical Efficacy of Asundexian:

The promising preclinical data for Asundexian led to its investigation in clinical trials for the prevention of stroke and other thromboembolic events. However, the results have been mixed. In the OCEANIC-AF phase 3 trial, Asundexian was found to be inferior to the Factor Xa inhibitor apixaban (B1684502) in preventing stroke or systemic embolism in patients with atrial fibrillation. patientcareonline.comescardio.orgfiercebiotech.com Conversely, major bleeding events were lower with Asundexian. escardio.orgfiercebiotech.com The investigation of Asundexian for other indications, such as non-cardioembolic ischemic stroke (OCEANIC-STROKE study), is ongoing. patientcareonline.com

Efficacy of Other Benzoic Acid Derivatives:

While detailed in vivo efficacy data for many other specific benzoic acid derivatives are proprietary, the general principle of targeting FXIa to achieve an antithrombotic effect with a reduced bleeding risk remains a strong driver for research in this area. For instance, the potent in vitro anticoagulant activity of triazole-based benzoic acid derivatives like (S)-10h suggests they are promising leads for further optimization and in vivo efficacy studies. nih.gov

Interactive Data Table: Assessment of Efficacy of Benzoic Acid Derivative FXIa Inhibitors

| Compound Class | Specific Compound | Therapeutic Context/Model | Key Efficacy Findings | Citations |

| Pyridineacetamide derivative | Asundexian (BAY 2433334) | Rabbit FeCl₂-Induced Arterial & Venous Thrombosis | Dose-dependent reduction in thrombus weight. Efficacious with dual antiplatelet therapy. | nih.govnih.gov |

| Pyridineacetamide derivative | Asundexian (BAY 2433334) | Rabbit AV Shunt Thrombosis | Reduced thrombus weight in both prevention and intervention settings. | nih.govnih.gov |

| Pyridineacetamide derivative | Asundexian (BAY 2433334) | Atrial Fibrillation (Phase 3 Clinical Trial) | Inferior to apixaban for preventing stroke/systemic embolism. | patientcareonline.comescardio.orgfiercebiotech.com |

| Triazole-based benzoic acid | (S)-10h | In Vitro Anticoagulation | Potent anticoagulant activity suggests potential for in vivo efficacy. | nih.gov |

Advanced Computational and Structural Biology Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This analysis is crucial for understanding the binding modes of 3-(Morpholine-4-sulfonyl)benzoic acid derivatives with their biological targets.

Molecular docking studies have been instrumental in elucidating the binding interactions of derivatives of this compound with human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in various physiological and pathological processes. For instance, the derivative N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide has been identified as a potent inhibitor of h-NTPDase2.

Docking simulations of this compound with a homology model of h-NTPDase2 revealed that the inhibitor is surrounded by a number of key amino acid residues within the binding pocket. The analysis indicated the formation of several hydrogen bonds, which are critical for the stability of the ligand-protein complex. Specifically, hydrogen bonds were observed between the morpholine (B109124) ring and the amino acid residues His50, Asp45, and Ser52. Further hydrogen bonding was identified between the oxygen atom of the sulfonyl group and Ser346, as well as between the oxygen atom of the acetamide moiety and Arg392. tandfonline.com

Table 1: Predicted Hydrogen Bond Interactions between N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide and h-NTPDase2

| Interacting Ligand Moiety | Interacting Amino Acid Residue |

| Morpholine ring | His50 |

| Morpholine ring | Asp45 |

| Morpholine ring | Ser52 |

| Sulfonyl group oxygen | Ser346 |

| Acetamide moiety oxygen | Arg392 |

Computational studies have also provided valuable insights into the selectivity of this compound derivatives for different isoforms of h-NTPDases. The selective inhibition of these enzymes is a key goal in the development of targeted therapies for conditions such as thrombosis, diabetes, inflammation, and cancer. tandfonline.com

The docking studies of a series of sulfamoyl-benzamides, including derivatives of this compound, have demonstrated that subtle structural modifications can lead to significant differences in inhibitory activity and selectivity against h-NTPDase1, -2, -3, and -8. For example, while N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide is a potent inhibitor of h-NTPDase2, other derivatives in the same series show preferential inhibition of other isoforms. tandfonline.com These computational findings correlate well with experimental data and underscore the utility of molecular docking in predicting and explaining the isoform selectivity of these compounds. tandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the conformational flexibility of a ligand and its dynamic interactions with a biological target over time.

Specific molecular dynamics simulation studies on this compound were not identified in the performed search of publicly available literature. Such studies would be valuable for understanding the conformational landscape of the molecule and identifying the low-energy conformations that are most likely to be biologically active.

Detailed molecular dynamics simulations of this compound in complex with its biological targets were not found in the available literature. MD simulations would provide a more dynamic picture of the ligand-protein interactions predicted by molecular docking, including the stability of hydrogen bonds and the role of water molecules in the binding site.

Crystallographic Analysis of this compound Complexes

X-ray crystallography is an experimental technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. This method provides high-resolution structural data that can definitively confirm the binding mode of a ligand.

The performed search of publicly available scientific literature and crystallographic databases did not yield any crystal structures of this compound or its derivatives in complex with a biological target. The availability of such crystallographic data would be invaluable for validating the computational models and providing a precise atomic-level understanding of the binding interactions.

Co-crystal Structures with Enzymes or Receptors

The study of co-crystal structures provides a static, high-resolution snapshot of the interactions between a ligand and its target protein. A notable example is the co-crystal structure of PI-103, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR), in complex with the mTOR enzyme. acs.orgnih.gov This structure reveals that the morpholine ring of PI-103 plays a crucial role in the binding affinity and specificity of the inhibitor.

Detailed analysis of the PI-103-mTOR complex highlights several key interactions involving the morpholine group. The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, forming crucial connections with amino acid residues in the ATP-binding pocket of the kinase. nih.gov Furthermore, the chair conformation of the morpholine ring allows for favorable van der Waals contacts with hydrophobic residues, further stabilizing the ligand-protein complex. nih.govnih.gov

Table 1: Key Interactions of Morpholine-Containing Inhibitors in Co-crystal and Docking Studies

| Compound | Target Enzyme | PDB Code | Key Interacting Residues with Morpholine Moiety | Type of Interaction |

| PI-103 | mTOR | 4JT6 | Val2240 acs.orgnih.gov | Hydrogen Bond |

| ZSTK474 | PI3Kδ | - | Val828 nih.gov | Hydrogen Bond |

| PI-103 | mTOR | 4JT6 | Hydrophobic residues | van der Waals contacts |

Structural Determinants of Ligand Recognition

The structural determinants of ligand recognition for inhibitors containing the morpholine-sulfonyl-benzoic acid scaffold can be inferred from the analysis of related compounds. The morpholine ring, in particular, is a key pharmacophoric element that contributes to both the affinity and selectivity of these molecules. nih.gov

The sulfonyl group acts as a rigid linker, positioning the morpholine and benzoic acid moieties in a defined spatial orientation. The sulfonamide linkage is also a key structural feature, contributing to the electronic properties of the molecule and potentially forming hydrogen bonds with the receptor.

The benzoic acid group provides another point of interaction, typically through its carboxylate group. This group can form strong ionic interactions or hydrogen bonds with positively charged or polar amino acid residues at the entrance of the binding pocket, such as lysine or arginine.

Q & A

Basic Research Questions

What are the optimized synthetic routes for 3-(Morpholine-4-sulfonyl)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of benzoic acid derivatives using morpholine and chlorosulfonic acid precursors. For example, a patent route (AstraZeneca) employs 4-(chlorosulfonyl)benzoic acid reacted with morpholine under controlled conditions to yield the target compound . Key factors include:

- Catalyst use : FeCl₃ or similar Lewis acids enhance electrophilic substitution in sulfonylation reactions .

- Temperature : Reactions are often conducted at 45–50°C to balance reactivity and side-product formation .

- Purification : Crystallization or column chromatography is used, with reported yields of 80–95% for related sulfonamide derivatives .

Which analytical techniques are most reliable for structural characterization of this compound?

- NMR spectroscopy : H and C NMR provide detailed structural confirmation. For example, aromatic protons in related compounds show δ ~7.1–7.3 ppm, while morpholine protons appear at δ ~3.7–3.9 ppm .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (CHNOS, 271.29 g/mol) and purity. LC-MS platforms enable quantification and metabolite identification .

- Elemental analysis : Validates stoichiometric composition (e.g., C: 48.70%, H: 4.83%, N: 5.16%) .

What purification strategies are effective for isolating this compound from reaction mixtures?

- Crystallization : Solvent systems like ethanol/water are used for high-purity isolation .

- HPLC : Reverse-phase chromatography (C18 columns) resolves impurities, with recovery rates >98% in related benzoic acid derivatives .

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates sulfonamide byproducts .

Advanced Research Questions

How is this compound utilized as a precursor in drug design?

The compound serves as a key intermediate in synthesizing bioactive derivatives. For example:

- Thioxoacetamide derivatives : Reacting with 1,3-diaminopropane yields tetrahydropyrimidine-2-carboxamides, which exhibit enzyme inhibitory activity .

- Sulfonamide-based inhibitors : Structural analogs demonstrate potential in targeting enzymes like carbonic anhydrase or kinases .

What reaction mechanisms govern the sulfonylation of benzoic acid derivatives with morpholine?

The process involves nucleophilic aromatic substitution :

Electrophilic activation : Chlorosulfonyl groups on benzoic acid react with morpholine’s nitrogen, forming a sulfonamide bond.

Catalytic role : FeCl₃ polarizes the C–S bond, accelerating substitution .

Byproduct control : Excess morpholine minimizes disulfonation, while temperature moderation prevents decomposition .

How do structural modifications of this compound influence its bioactivity?

- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF) on the benzene ring enhance binding to hydrophobic enzyme pockets .

- Morpholine ring flexibility : Replacing morpholine with piperazine alters solubility and target affinity, as seen in kinase inhibitor studies .

What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Reproducibility checks : Validate reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

- Advanced spectroscopy : 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .

- Computational modeling : DFT calculations predict H NMR shifts, aiding spectral interpretation .

How is this compound applied in material science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.